molecular formula C8H14N2O5S B14237354 (2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid CAS No. 260268-00-6

(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid

Cat. No.: B14237354
CAS No.: 260268-00-6
M. Wt: 250.27 g/mol
InChI Key: PUFUDWMQZDBBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a nitrososulfanyl group, which is known for its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nitrososulfanyl Group:

    Coupling with Acetic Acid Derivative: The final step involves coupling the intermediate with an acetic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitrososulfanyl group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitrososulfanyl group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino or acetic acid moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrososulfanyl group can yield sulfonyl derivatives, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. The nitrososulfanyl group is known for its reactivity, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-{[2-Methyl-2-(sulfanyl)propyl]amino}-2-oxoethoxy)acetic acid: This compound lacks the nitroso group, which may result in different reactivity and biological activity.

    (2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)propanoic acid: A similar compound with a propanoic acid moiety instead of acetic acid, which may affect its chemical properties and applications.

Uniqueness

The presence of the nitrososulfanyl group in (2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid makes it unique compared to similar compounds. This group imparts distinct reactivity and potential biological activity, making the compound a valuable candidate for various scientific and industrial applications.

Properties

CAS No.

260268-00-6

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

IUPAC Name

2-[2-[(2-methyl-2-nitrososulfanylpropyl)amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C8H14N2O5S/c1-8(2,16-10-14)5-9-6(11)3-15-4-7(12)13/h3-5H2,1-2H3,(H,9,11)(H,12,13)

InChI Key

PUFUDWMQZDBBHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)COCC(=O)O)SN=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.